molecular formula C14H19BrN2O3S B3485727 N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

Cat. No. B3485727
M. Wt: 375.28 g/mol
InChI Key: RDKDIXNUDKERRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly known as BMS-387032, is a small molecule inhibitor that targets the cyclin-dependent kinase 2 (CDK2) enzyme. CDK2 is a key regulator of the cell cycle and is involved in DNA replication, cell division, and proliferation. BMS-387032 has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies.

Mechanism of Action

BMS-387032 binds to the ATP-binding site of N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, preventing the phosphorylation of its downstream targets and inhibiting the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMS-387032 has been shown to have potent antitumor activity in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce cell cycle arrest, and promote apoptosis. Additionally, BMS-387032 has been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of BMS-387032 is its potency and selectivity for N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide. It has been shown to have minimal off-target effects, which is important for the development of cancer therapeutics. However, one limitation is that it may not be effective in all types of cancer, as some cancers may not rely on this compound for cell proliferation.

Future Directions

There are several potential directions for future research on BMS-387032. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell proliferation. Another area of interest is the development of biomarkers to identify patients who are most likely to respond to BMS-387032 therapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for BMS-387032 in clinical trials.

Scientific Research Applications

BMS-387032 has been extensively studied for its potential use in cancer therapy. N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is overexpressed in many types of cancer, and inhibition of this enzyme has been shown to induce cell cycle arrest and apoptosis in cancer cells. BMS-387032 has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and colon cancer.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c1-11-9-12(5-6-13(11)15)17(21(2,19)20)10-14(18)16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKDIXNUDKERRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
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N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

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